molecular formula C9H12ClNO3 B170637 Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride CAS No. 113210-35-8

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride

Cat. No.: B170637
CAS No.: 113210-35-8
M. Wt: 217.65 g/mol
InChI Key: VIGOGDYKHZFWFS-UHFFFAOYSA-N
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Description

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is a derivative of glycine, where the amino group is substituted with a 4-hydroxyphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride typically involves the esterification of glycine derivatives. One common method includes the reaction of methyl chloroacetate with 4-aminophenol in the presence of a base, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The hydroxyl and amino groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 2-(4-hydroxyanilino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)6-10-7-2-4-8(11)5-3-7;/h2-5,10-11H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGOGDYKHZFWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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